
2,6-Diketo-21-crown-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diketo-21-crown-7 is a macrocyclic compound with the molecular formula C14H24O9. It belongs to the family of crown ethers, which are known for their ability to form stable complexes with various cations. The structure of this compound consists of a 21-membered ring with two ketone groups at the 2 and 6 positions. This unique structure allows it to interact with metal ions and organic molecules, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diketo-21-crown-7 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylene glycol with a suitable diketone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the macrocyclic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diketo-21-crown-7 undergoes various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Diketo-21-crown-7 involves its ability to form stable complexes with metal ions through coordination with the oxygen atoms in the crown ether ring. This interaction stabilizes the metal ion and can facilitate its transport or catalysis. The compound’s unique structure allows it to selectively bind certain metal ions, making it useful in various applications .
Comparison with Similar Compounds
18-Crown-6: Another crown ether with a smaller ring size, commonly used for complexing potassium ions.
15-Crown-5: A crown ether with an even smaller ring, often used for complexing sodium ions.
Dibenzo-18-crown-6: A derivative of 18-crown-6 with additional benzene rings, providing different solubility and binding properties.
Uniqueness of 2,6-Diketo-21-crown-7: this compound is unique due to its larger ring size and the presence of ketone groups, which enhance its ability to form stable complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring selective ion binding and transport .
Properties
Molecular Formula |
C8H12O5S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1,4,7-trioxa-10-thiacyclododecane-8,12-dione |
InChI |
InChI=1S/C8H12O5S/c9-7-5-14-6-8(10)13-4-2-11-1-3-12-7/h1-6H2 |
InChI Key |
SCWSPZBWBLTUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CSCC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


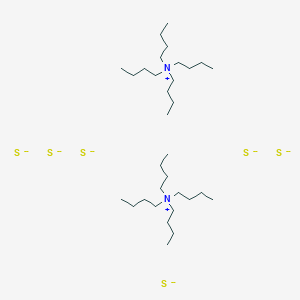
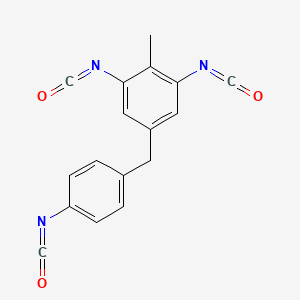
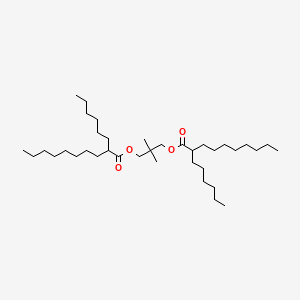
![3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-](/img/structure/B13804410.png)
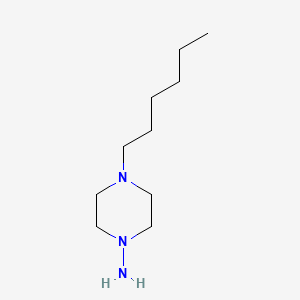
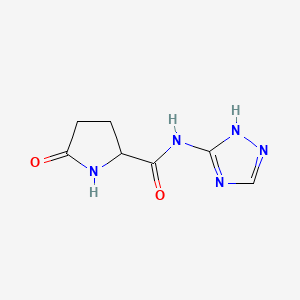
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
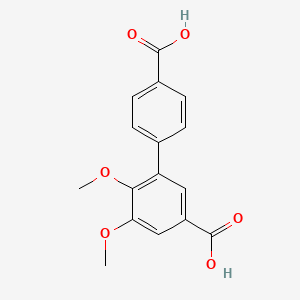
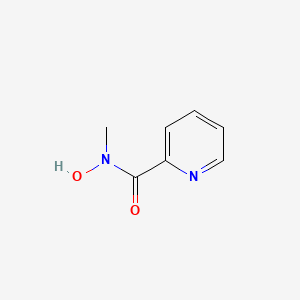
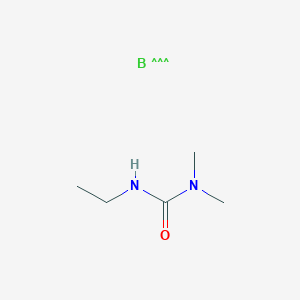

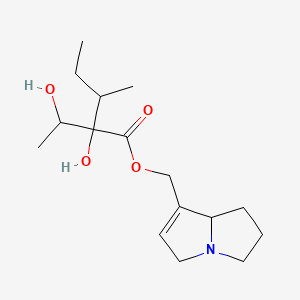
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
